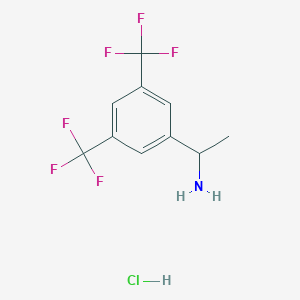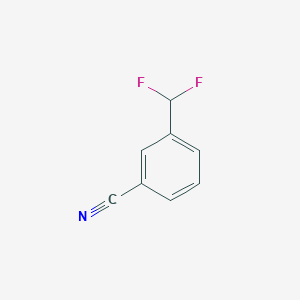
1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride
Descripción general
Descripción
Efficient Synthesis of Key Chiral Intermediate in Painkillers
The synthesis of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine, a crucial chiral intermediate for selective tetrodotoxin-sensitive blockers, has been significantly advanced through the use of a bienzyme cascade system. This system employs R-ω-transaminase (ATA117) and an alcohol dehydrogenase (ADH) in a co-expression setup, achieving an enantiomeric excess greater than 99.9%. The introduction of ADH into the reaction system has been shown to shift the equilibrium and improve product yield. The substrate handling capacity of the bienzyme cascade system was found to be 1.50 times higher than that of the single enzyme system under optimized conditions. This study represents the first report of producing (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine using a bienzyme cascade system, offering valuable insights into the biosynthesis of chiral amines .
Synthesis and Chemistry of Related Compounds
While not directly related to 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine, the synthesis and chemistry of various organometallic and organic compounds provide context for the types of reactions and structural analyses that are relevant to the field. For example, the synthesis of 1,2-bis[bis(trimethylsilyl)methylchlorophosphino]ethane and its subsequent reactions to form complex structures with magnesium , or the synthesis of 1,1-bis(3-indenyl)ethane and its reaction with transition metals to yield diastereoisomers , demonstrate the intricate chemistry involved in creating and analyzing such compounds. Additionally, the synthesis of dendritic aliphatic polyesters based on 2,2-bis(hydroxymethyl)propionic acid and 1,1,1-tris(hydroxyphenyl)ethane , and the structural analysis of 1,1-dichloro-2,2-bis[p-(N,N-dimethylamino)phenyl]ethane , provide examples of the types of molecular structure analyses that could be applied to 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine.
Chemical Reactions and Physical Properties
The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid has been shown to catalyze dehydrative condensation between carboxylic acids and amines, suggesting potential reactivity of similar trifluoromethyl compounds in the presence of boronic acids . The redox properties of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene and its derivatives provide insight into the electrochemical behavior that could be relevant for the analysis of 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine.
Aplicaciones Científicas De Investigación
Recent Research Trends on Bismuth Compounds
Bismuth complexes, including 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride, are being extensively researched for their therapeutic effects in biomedicine, notably in eradicating Helicobacter pylori. They are also being explored as potential antimicrobial, anti-leishmanial agents, and most significantly, as potent anticancer drugs. Recent studies have focused on bismuth compounds' inhibition of tumor growth and proliferation, as well as their potential in radiosensitization and targeted radioimmunotherapy in cancer treatment (Kowalik, Masternak, & Barszcz, 2019).
Pleiotropic Effects and Pharmacological Properties
This compound is part of a category of compounds that exhibit pleiotropic effects and diverse pharmacological properties. As an anticholinergic agent, it's being studied for its potential in reversing organic phosphorus poisoning and as a preanesthetic medication. Its protective effects on various organs, including the heart, lungs, brain, kidneys, intestines, and liver, make it a compound of high interest in clinical research for its potential widespread therapeutic applications (Wang, Gao, & Ma, 2018).
Metabolomics Biomarkers for Environmental Exposures
Research into biomarkers for exposure to compounds like this compound is crucial in understanding their impact on human health. Metabolomics, a rapidly developing field, offers significant data that could lead to novel biomarkers and further our understanding of toxicity mechanisms (Wang, Rang, Liu, Xia, Li, Zhang, Lu, & Xu, 2018).
Safety and Hazards
Mecanismo De Acción
Target of Action
1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride is a key chiral intermediate of selective tetrodotoxin-sensitive blockers . The primary targets of this compound are tetrodotoxin-sensitive channels, which play a crucial role in the transmission of nerve signals.
Mode of Action
The compound interacts with its targets through a process known as amination. This process is facilitated by a biocatalyst, R-ω-transaminase (ATA117), which leads to a high efficiency in product performance .
Biochemical Pathways
The compound affects the biochemical pathways involved in nerve signal transmission. The amination of 3,5-bistrifluoromethylacetophenone, facilitated by ATA117, is a key step in these pathways .
Pharmacokinetics
The compound’s bioavailability is likely influenced by its interaction with r-ω-transaminase (ata117) and an alcohol dehydrogenase (adh) co-expression system .
Result of Action
The result of the compound’s action is the efficient synthesis of ®-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine, a key chiral intermediate of selective tetrodotoxin-sensitive blockers . This synthesis process has a high enantiomeric excess, indicating a high degree of chiral purity .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pH. For instance, the substrate handling capacity of the enzyme system used in the synthesis process was found to increase under the condition of 40 °C, 180 rpm, 0.1 M pH9 Tris-HCl for 24 h .
Propiedades
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F6N.ClH/c1-5(17)6-2-7(9(11,12)13)4-8(3-6)10(14,15)16;/h2-5H,17H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSPCWWXKNPRFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF6N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624488 | |
| Record name | 1-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
374822-27-2 | |
| Record name | 1-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














